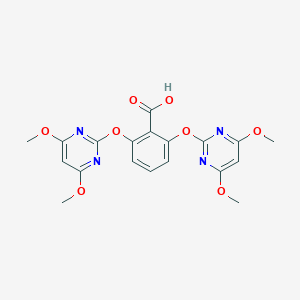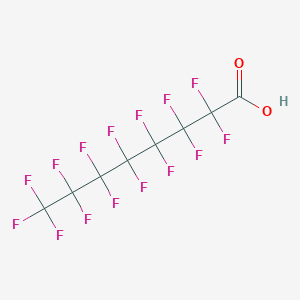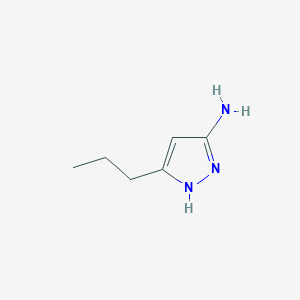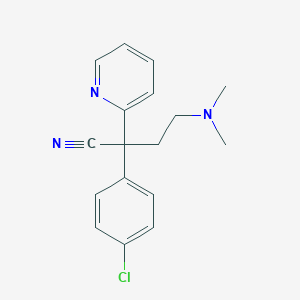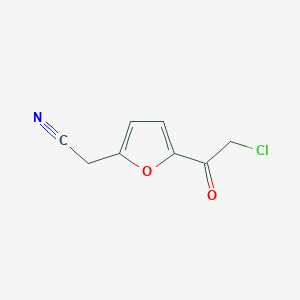
2-Furanacetonitrile, 5-(chloroacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanacetonitrile, 5-(chloroacetyl)- is a chemical compound that has garnered interest from the scientific community due to its potential biomedical applications. This compound is also known as 5-chloroacetylfuran-2-carbonitrile or CAFN. The objective of
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Furanacetonitrile, 5-(chloroacetyl)- are largely dependent on the dose and exposure time. In vitro studies have shown that CAFN can cause cell cycle arrest and DNA damage in cancer cells. The compound has also been shown to affect the expression of genes involved in cell proliferation and apoptosis. In vivo studies have shown that CAFN can inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Furanacetonitrile, 5-(chloroacetyl)- in lab experiments is its cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and proliferation. However, one of the limitations of using CAFN is its potential toxicity to normal cells, which can limit its therapeutic potential. Another limitation is the lack of information on the pharmacokinetics and pharmacodynamics of the compound, which can hinder its clinical development.
Orientations Futures
There are several future directions for the research on 2-Furanacetonitrile, 5-(chloroacetyl)-. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of CAFN in animal models to better understand its therapeutic potential. Additionally, the development of CAFN derivatives with improved selectivity and potency against cancer cells is an area of active research. Finally, the combination of CAFN with other anticancer agents to enhance its efficacy and reduce its toxicity is a promising approach for future research.
Conclusion:
In conclusion, 2-Furanacetonitrile, 5-(chloroacetyl)- is a chemical compound with potential biomedical applications, particularly in cancer research. The compound has been shown to have cytotoxic effects on cancer cells and inhibit tumor growth and metastasis in animal models. However, the compound also has limitations, including potential toxicity to normal cells and the lack of information on its pharmacokinetics and pharmacodynamics. Future research on CAFN should focus on optimizing the synthesis method, studying its pharmacology, developing derivatives with improved selectivity and potency, and exploring combination therapies with other anticancer agents.
Méthodes De Synthèse
The synthesis of 2-Furanacetonitrile, 5-(chloroacetyl)- can be achieved through a multistep process that involves the reaction of furan-2-carbonitrile with chloroacetyl chloride. The reaction can be catalyzed by a base such as triethylamine or pyridine, and the product can be purified through column chromatography. The yield of the reaction can be optimized by controlling the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2-Furanacetonitrile, 5-(chloroacetyl)- has been studied for its potential biomedical applications, particularly in cancer research. The compound has been shown to have cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia cells. The mechanism of action of CAFN involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. CAFN has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
Propriétés
Numéro CAS |
129596-27-6 |
|---|---|
Nom du produit |
2-Furanacetonitrile, 5-(chloroacetyl)- |
Formule moléculaire |
C8H6ClNO2 |
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
2-[5-(2-chloroacetyl)furan-2-yl]acetonitrile |
InChI |
InChI=1S/C8H6ClNO2/c9-5-7(11)8-2-1-6(12-8)3-4-10/h1-2H,3,5H2 |
Clé InChI |
OMBBKWPRXIKRAQ-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)C(=O)CCl)CC#N |
SMILES canonique |
C1=C(OC(=C1)C(=O)CCl)CC#N |
Synonymes |
2-Furanacetonitrile, 5-(chloroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



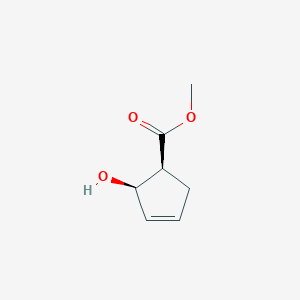
![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
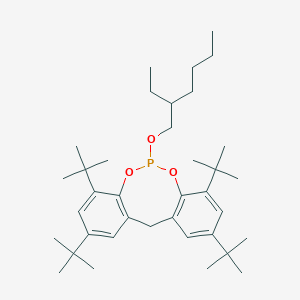
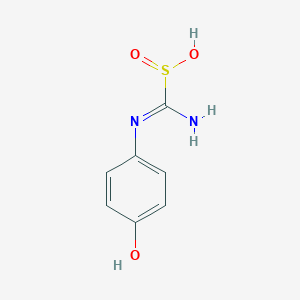
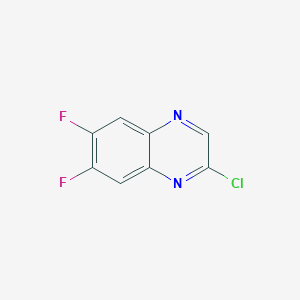
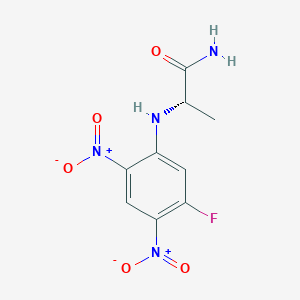
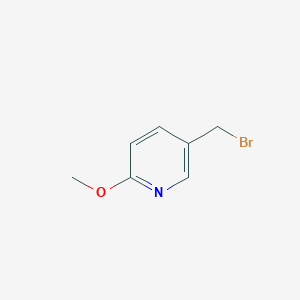
![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
